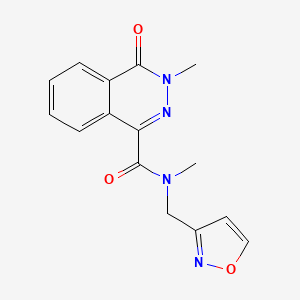![molecular formula C23H27BrN2O6 B5131481 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate, also known as BPP-4, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP-4 is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate exerts its effects through a variety of mechanisms, including modulation of neurotransmitter systems, activation of ion channels, and modulation of receptor signaling pathways. 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate has been shown to modulate the serotonergic, dopaminergic, and noradrenergic systems, which are involved in the regulation of mood and anxiety. It has also been shown to activate potassium channels and inhibit calcium channels, which are involved in the regulation of vascular tone.
Biochemical and Physiological Effects
1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate has a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and immunomodulatory effects. 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood and anxiety. It has also been shown to increase levels of nitric oxide, which is involved in the regulation of vascular tone.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate in lab experiments is its specificity for certain neurotransmitter systems and ion channels. This allows researchers to investigate the role of these systems in various biological processes. However, one limitation of using 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate, including investigations of its potential as a treatment for anxiety, depression, and hypertension. In addition, further research is needed to elucidate the mechanisms of action of 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate and its effects on various biological processes. Finally, the development of more potent derivatives of 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate may lead to the discovery of new therapeutic agents for a range of diseases.
Synthesis Methods
1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate can be synthesized using a variety of methods, including the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate, which is then reacted with 4-(4-ethylbenzyl)piperazine to form 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate. Other methods include the reaction of 4-bromophenyl acetic acid with 4-(4-ethylbenzyl)piperazine, or the reaction of 4-bromophenyl acetic acid with N,N-diethyl-4-(4-ethylbenzyl)piperazine.
Scientific Research Applications
1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. It has also been shown to have vasodilatory effects, making it a potential treatment for hypertension. In addition, 1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate has been shown to have immunomodulatory effects, making it a potential treatment for autoimmune diseases.
properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2.C2H2O4/c1-2-17-3-5-18(6-4-17)15-23-11-13-24(14-12-23)21(25)16-26-20-9-7-19(22)8-10-20;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIQKUPYHDRVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)




![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)
![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)
![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)

![N-(3-isopropoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5131514.png)
![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)